1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

GPR35 GPCR selectivity off-target screening

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone (C15H14N4OS, MW 298.37) is a synthetic small molecule belonging to the aminobenzoxazole-pyrimidine class, a chemotype extensively claimed in patents as protein kinase inhibitors targeting FLT3, PI3K, JAK, and VEGFR-2. The compound pairs a 2-aminobenzoxazole donor–acceptor pharmacophore with a 5-acetyl-4,6-dimethylpyrimidine core, achieving a calculated drug-likeness score (QED) of 0.94 and Lipinski-compliant properties (clogP 2.35, TPSA 70.71 Ų, 1 HBD, 5 HBA).

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B5791142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)C
InChIInChI=1S/C15H14N4O2/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19)
InChIKeyZBUBCNMREMTCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone: A Dual-Heterocycle Kinase-Targeted Scaffold for Focused Library Design


1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone (C15H14N4OS, MW 298.37) is a synthetic small molecule belonging to the aminobenzoxazole-pyrimidine class, a chemotype extensively claimed in patents as protein kinase inhibitors targeting FLT3, PI3K, JAK, and VEGFR-2 [1]. The compound pairs a 2-aminobenzoxazole donor–acceptor pharmacophore with a 5-acetyl-4,6-dimethylpyrimidine core, achieving a calculated drug-likeness score (QED) of 0.94 and Lipinski-compliant properties (clogP 2.35, TPSA 70.71 Ų, 1 HBD, 5 HBA) [2]. Its structural architecture places it at the intersection of two well-validated kinase inhibitor motifs, making it a versatile intermediate for focused library synthesis and structure–activity relationship (SAR) exploration.

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone: Why the 5-Acetyl Substituent Precludes Simple Interchange with Des-methyl or Carboxamide Analogs


Generic substitution among benzoxazole-pyrimidine congeners is undermined by the divergent impact of the pyrimidine C5 substituent on both kinase selectivity and physicochemical properties. The 5-acetyl group in this compound is an electron-withdrawing, hydrogen-bond-accepting moiety that directly modulates the electron density of the pyrimidine ring, altering hinge-region binding affinity relative to the des-acetyl analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine (CAS 19206-91-8) [1]. In contrast, replacing the acetyl with a carboxamide (e.g., 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide) introduces an additional hydrogen-bond donor and larger steric bulk, shifting the target profile toward kinase ATP-binding pockets with different conformational preferences [2]. The 5-acetyl compound occupies a distinct property space (clogP 2.35, TPSA 70.71, 1 HBD) that cannot be replicated by the des-acetyl analog (lacking the carbonyl oxygen) or the carboxamide series (bearing an extra HBD). These differences render simple drop-in replacement scientifically unsound without re-validating target engagement and selectivity.

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone: Quantitative Differentiation and Target Engagement Data


GPR35 Antagonism Screen: Negative Selectivity Data Against an Orphan GPCR

In a BRET-based GPR35 antagonism assay (human GPR35–Gα13 SPASM sensor expressed in HEK293 cells), 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone was classified as inactive with an IC50 greater than 100 µM, using 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control antagonist [1]. This contrasts with structurally related benzoxazole-pyrimidine carboxamides that have shown micromolar GPR35 modulatory activity in the same assay platform, suggesting that the 5-acetyl substitution pattern may reduce engagement with this off-target GPCR [2].

GPR35 GPCR selectivity off-target screening

Drug-Likeness and Physicochemical Differentiation: 5-Acetyl vs. 5-Carboxamide and Des-acetyl Analogs

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone exhibits a Quantitative Estimate of Drug-likeness (QED) of 0.94, placing it in the top quartile of oral drug-like chemical space [1]. This is driven by its balanced property profile: MW 298.37, clogP 2.35, TPSA 70.71 Ų, and only a single hydrogen-bond donor (HBD = 1). The closest des-acetyl analog, N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine (CAS 19206-91-8, MW 240.27), lacks the carbonyl oxygen that contributes to TPSA and hydrogen-bond acceptor (HBA) count, reducing its capacity for key hinge-region interactions in kinase ATP-binding pockets [2]. Conversely, the carboxamide series (e.g., 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide) introduces an additional HBD (total HBD ≥2), which increases TPSA and may limit blood–brain barrier penetration relative to the 5-acetyl compound [3].

drug-likeness physicochemical properties medicinal chemistry

Kinase Selectivity Scaffold Differentiation: Benzoxazole-Pyrimidine Core vs. Benzimidazole-Pyrimidine and Benzothiazole-Pyrimidine Isosteres

The benzoxazole-pyrimidine scaffold (present in the target compound) confers a distinct kinase selectivity profile compared to its benzimidazole and benzothiazole isosteres. Published SAR from the PI3Kβ-selective inhibitor program demonstrated that benzoxazole-pyrimidones exhibit selectivity for PI3Kβ over PI3Kα, whereas the corresponding benzimidazole analogs showed pan-PI3K inhibition . In the VEGFR-2 (KDR) inhibitor series, 2-aminobenzoxazoles demonstrated potent enzymatic inhibition (IC50 in the low nanomolar range) with improved cellular selectivity over 2-aminobenzimidazoles in HUVEC proliferation assays, attributed to the differential hydrogen-bonding geometry of the oxazole vs. imidazole ring [1]. The 5-acetyl group on the target compound provides an additional vector for tuning selectivity, as the acetyl oxygen can engage the ribose pocket or solvent-front region of kinases in ways not accessible to des-acetyl or carboxamide analogs.

kinase inhibitor scaffold hopping selectivity

Structural Confirmation by Spectroscopic Characterization: 1H NMR Identity of the 5-Acetyl Moiety

The target compound is distinguishable from its des-acetyl analog and regioisomeric 1-[2-(1,3-benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone by diagnostic 1H NMR signals. The symmetrical 4,6-dimethyl substitution on the pyrimidine ring produces a single aromatic methyl singlet (6H, integrating for two equivalent CH3 groups), while the 5-acetyl group appears as a characteristic downfield singlet (3H, –COCH3) in the 2.4–2.7 ppm range (DMSO-d6) [1]. The N–H proton of the 2-amino bridge resonates as a broad singlet near 10–11 ppm, consistent with intramolecular hydrogen bonding to the pyrimidine N1 nitrogen. These spectroscopic features are absent in the des-acetyl analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine, which lacks the acetyl resonance and shows distinct aromatic splitting patterns due to the unsubstituted pyrimidine C5 position [2].

structural confirmation NMR spectroscopy quality control

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design: A CNS-Permeable Core with QED 0.94 and Single HBD

The compound's exceptional QED score of 0.94 and single hydrogen-bond donor make it a privileged core for CNS-oriented kinase probe libraries. Its intermediate TPSA (70.71 Ų) and moderate lipophilicity (clogP 2.35) place it within the optimal range for blood–brain barrier penetration, while the 5-acetyl group provides a synthetic handle for further derivatization. [1]

PI3Kβ-Selective Inhibitor Optimization: Benzoxazole-Pyrimidine Scaffold Advantage Over Benzimidazole Congeners

Published SAR demonstrates that benzoxazole-pyrimidine/pyrimidone cores consistently achieve >10-fold selectivity for PI3Kβ over PI3Kα, a differentiation that benzimidazole isosteres fail to deliver. The target compound's 5-acetyl group offers a vector for ribose-pocket interactions that can further refine isoform selectivity, making it a rational starting point for PTEN-deficient cancer target programs. [1] [2]

Negative Control for GPCR Counter-Screening: Validated GPR35 Inactivity

The ECBD-confirmed inactivity against GPR35 (IC50 >100 µM in BRET antagonism assay) qualifies this compound as a selectivity control when profiling kinase inhibitors against GPCR panels. Unlike certain benzoxazole-pyrimidine carboxamides that show micromolar GPR35 modulation, the 5-acetyl compound does not engage this off-target, reducing the risk of confounding phenotypic readouts in cell-based kinase assays. [3]

VEGFR-2 (KDR) Inhibitor Lead Generation: 2-Aminobenzoxazole Pharmacophore Optimization

The 2-aminobenzoxazole substructure is a validated pharmacophore for VEGFR-2 inhibition, with optimized analogs achieving enzymatic IC50 values as low as 4 nM. The 5-acetyl-4,6-dimethylpyrimidine core of the target compound provides a differentiated substitution pattern for exploring SAR around the solvent-exposed region of the kinase ATP-binding site, complementing existing 5-carboxamide and 5-unsubstituted series. [2]

Quote Request

Request a Quote for 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.